N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a complex organic compound belonging to the family of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential applications in pharmaceuticals. This specific compound combines a tetrazole moiety with a propylpentanamide structure, suggesting potential for various biological interactions.
Tetrazole derivatives, including N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide, are often synthesized through reactions involving azides and nitriles or through multi-component reactions involving amines and isocyanides. The classification of this compound falls under organic heterocycles, specifically as a substituted tetrazole. Its structural complexity implies possible applications in drug development and materials science.
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves several synthetic steps. One common method for synthesizing tetrazoles is the reaction between nitriles and sodium azide under acidic or basic conditions, often facilitated by catalysts such as Lewis acids or microwave irradiation to enhance yields and reduce reaction times.
Technical Details:
The molecular structure of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is characterized by the presence of a tetrazole ring attached to a propylpentanamide chain.
Data:
The chemical reactivity of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can be evaluated based on its functional groups:
Technical Details:
The mechanism of action for compounds like N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is largely dependent on their biological targets. Tetrazoles have been shown to interact with various enzymes and receptors.
Process:
Physical Properties:
Chemical Properties:
Relevant Data:
Studies have shown that modifications at the 5-position of the tetrazole ring influence the compound's pharmacological properties, including potency and selectivity.
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide has potential applications in various fields:
N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide (CAS 897615-20-2; molecular formula C₁₆H₂₂ClN₅O; molecular weight 335.83 g/mol) exemplifies a rationally designed hybrid architecture integrating three distinct pharmacophoric elements: a 2-propylpentanamide backbone, a tetrazole ring system, and a 4-ethoxyphenyl moiety. Each component contributes specific physicochemical and biological properties that synergistically enhance the compound's drug-like character. The 2-propylpentanamide component (valproic acid derivative) introduces significant lipophilicity (calculated log P ≈ 3.8) and three-dimensional bulkiness that potentially facilitates membrane penetration and interaction with hydrophobic enzyme pockets, particularly histone deacetylases. This moiety exhibits conformational flexibility due to the rotation around the propyl chains, enabling adaptive binding to biological targets. The central methylene linker (-CH₂-) connecting the tetrazole and amide nitrogen provides torsional flexibility while maintaining electronic conjugation, potentially optimizing spatial orientation for target engagement [7].
The tetrazole ring (1H-tetrazol-5-yl) serves as a bioisostere for carboxylic acid groups while offering superior metabolic stability and enhanced hydrogen-bonding capabilities. This five-membered aromatic heterocycle exhibits significant dipole moment (approximately 5 Debye) and dual hydrogen-bonding functionality—acting simultaneously as hydrogen-bond acceptor (through ring nitrogen atoms) and donor (via the N-H group in 1H-tautomer). This capability facilitates complex interactions with biological targets, potentially enhancing binding affinity. The 4-ethoxyphenyl attachment (-C₆H₄OCH₂CH₃) contributes additional aromatic surface area for π-π stacking interactions and the ethoxy group's oxygen atom provides a hydrogen-bond acceptor site. This substituent moderately influences electron distribution within the tetrazole ring, potentially modulating its acidity (predicted pKa ≈ 4.2) and thus its ionization state under physiological conditions. The chlorine atom at the phenyl ring's para-position introduces electron-withdrawing effects and may influence metabolic susceptibility, potentially directing phase I oxidation away from the aromatic ring [7].
Table 1: Structural Components and Their Functional Contributions in N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
Structural Component | Key Properties | Functional Contributions |
---|---|---|
2-Propylpentanamide | High lipophilicity; Conformational flexibility; Branched alkyl chains | Enhanced membrane permeability; Potential HDAC inhibition; Metabolic stability against esterases |
Tetrazole ring | Acidic proton (pKa ≈ 4.5); Aromatic character; Dipole moment ~5D | Carboxylate bioisosterism; Metabolic resistance; Hydrogen-bond donor/acceptor capacity |
4-Ethoxyphenyl | Aromatic π-system; Ether oxygen; Chlorine substituent | π-π Stacking interactions; Directed hydrogen bonding; Electron-withdrawing effects on tetrazole |
Methylene linker | Torsional flexibility; Alkyl spacer | Spatial orientation optimization; Electronic decoupling/conjugation balance |
The integrated molecular architecture demonstrates calculated properties suggesting favorable drug-likeness: molecular weight (335.83 g/mol) and heavy atom count (23) comply with Lipinski criteria, while the topological polar surface area (approximately 85 Ų) indicates potential for cellular permeability. The compound's structural design reflects the strategic application of bioisosteric principles and scaffold hybridization—two fundamental approaches in contemporary pharmacophore development. The tetrazole's role as a carboxylic acid surrogate avoids the metabolic vulnerabilities associated with carboxylic acids while maintaining similar acidity, potentially preserving interactions with cationic residues in target proteins. This hybrid design represents a deliberate effort to overcome limitations observed in valproic acid derivatives—particularly hepatotoxicity linked to carboxylic acid metabolites—by eliminating the acid group while retaining biological activity through alternative zinc-binding groups [3] [7].
This compound occupies a significant conceptual space within contemporary medicinal chemistry, exemplifying three transformative paradigms: bioisosteric replacement for enhanced metabolic stability, hybrid scaffold construction for multi-target engagement, and epigenetic modulator design. The strategic incorporation of the tetrazole ring directly addresses the metabolic vulnerabilities inherent to carboxylic acid-containing drugs like valproic acid. Valproic acid undergoes extensive phase I metabolism (ω-oxidation, β-oxidation, and CYP450-mediated desaturation) producing hepatotoxic metabolites such as 4-ene-valproic acid and 2,4-diene-valproic acid. These metabolites cause mitochondrial dysfunction and oxidative stress through glutathione depletion and increased reactive oxygen species production. By replacing the carboxylic acid with a tetrazole bioisostere, this hybrid potentially circumvents these metabolic pathways, reducing the risk of hepatotoxicity—a hypothesis supported by studies on analogous valproic acid derivatives where structural modifications significantly improved safety profiles. This approach aligns with modern medicinal chemistry's emphasis on mitigating metabolic activation as a strategy to enhance drug safety [3].
The compound's hybrid architecture positions it as a potential multi-target therapeutic agent, particularly relevant for complex diseases like cancer and neurological disorders. The 2-propylpentanamide moiety retains the potential for histone deacetylase (HDAC) inhibition—a mechanism central to valproic acid's anticancer effects. HDAC inhibition induces histone hyperacetylation, altering gene expression patterns to restore tumor suppressor function and promote cancer cell differentiation and apoptosis. Meanwhile, the tetrazole-ethoxyphenyl component may confer additional pharmacological activities. Tetrazole derivatives demonstrate diverse biological activities, including angiotensin II receptor antagonism, antiviral effects, and antibacterial action. Specifically, tetrazole-containing compounds have shown promise as cannabinoid receptor 1 (CB1) antagonists/modulators, suggesting possible neuromodulatory applications. The ethoxy group's influence on the phenyl ring's electronics may further modulate receptor binding affinity and selectivity. This multi-pharmacophore integration creates a chemical entity potentially capable of simultaneously engaging epigenetic targets (via valproic acid mimicry) and receptor-based targets (via tetrazole-aryl systems), offering synergistic therapeutic effects unattainable with single-target agents [4] [7] [10].
Table 2: Therapeutic Hypotheses Based on Structural Features of N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
Structural Feature | Therapeutic Hypothesis | Supporting Evidence from Analogues |
---|---|---|
2-Propylpentanamide core | HDAC inhibition → Anticancer effects | Valproic acid and derivatives show antiproliferative activity against various cancer cell lines (cervical, breast, glioblastoma) through HDAC inhibition |
Tetrazole ring system | CB1 receptor modulation → Metabolic disorder management | Tetrazole-containing compounds (e.g., patented heteroaryl CB1 antagonists) demonstrate anti-obesity and anti-inflammatory effects |
Chlorinated ethoxyphenyl group | Enhanced metabolic stability & target affinity | Chlorine substituents reduce CYP-mediated oxidation; Ethoxy group improves pharmacokinetic properties in CNS-active drugs |
Combined architecture | Multi-target epigenetic & receptor modulation | Hybrid valproate-tetrazole compounds show improved in vitro activity profiles compared to parent structures |
The compound's design reflects the epigenetic drug development strategy of structurally modifying established epigenetic modulators to enhance selectivity and reduce off-target effects. Valproic acid is a known non-selective HDAC inhibitor affecting class I (HDACs 1-3, 8) and class IIa (HDACs 4, 5, 7, 9) enzymes. Its structural integration into this hybrid may preserve HDAC binding capability while the tetrazole group could alter metal-coordination geometry at the catalytic zinc ion, potentially improving isoform selectivity. Reduced hepatotoxicity in similarly modified valproic acid derivatives (e.g., N-(2-hydroxyphenyl)-2-propylpentanamide demonstrated significantly lower liver enzyme elevation and oxidative stress markers compared to valproic acid in rodent models) supports the viability of this approach. This compound thus embodies modern medicinal chemistry's shift toward structurally refined epigenetic modulators with improved safety and efficacy profiles [3].
Despite its promising architectural design, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide suffers from significant research gaps that impede its therapeutic translation. Foremost among these is the absence of comprehensive biological characterization. While commercial sources offer this compound for research purposes (priced at approximately $574/mg), published data regarding its target engagement profile, cellular activity, and in vivo efficacy remain conspicuously absent. This represents a critical knowledge gap, particularly given the demonstrated biological activities of its structural components. For instance, while valproic acid derivatives show HDAC inhibitory activity and antiproliferative effects in cancer cell lines (e.g., N-(2-hydroxyphenyl)-2-propylpentanamide inhibited growth in breast cancer (MCF-7), glioblastoma (U87-MG), and osteosarcoma (U-2 OS) cell lines), analogous data for this specific hybrid are unavailable. Similarly, tetrazole-aryl hybrids have demonstrated antimicrobial and receptor-modulating activities, but whether this compound retains such activities remains unknown. The lack of publicly accessible dose-response data, IC₅₀ values, or even preliminary screening results constitutes a major barrier to its research and development [3] [7].
Synthetic accessibility and optimization present another significant challenge. Current commercial availability indicates limited synthetic routes (available only through custom synthesis with 3-week lead times), suggesting complex or low-yielding preparation methodologies. No published protocols detail its synthesis, reaction conditions, purification methods, or scalability—information essential for producing sufficient quantities for thorough biological evaluation. The compound's structural complexity, featuring multiple functional groups with potential compatibility issues (e.g., nucleophilic tetrazole nitrogen and electrophilic amide carbonyl), necessitates optimized synthetic strategies. Key unanswered questions include: What are optimal protecting groups for tetrazole nitrogen during amide bond formation? Which coupling reagents effectively mediate conjugation between potentially sterically hindered valproate derivatives and the aminomethyltetrazole component? Can enantiomeric purity be controlled given valproic acid derivatives' stereochemical influences on biological activity? Addressing these synthetic challenges is crucial before comprehensive pharmacological assessment can proceed [7].
Perhaps the most critical research gap involves the undefined structure-activity relationship (SAR) and target engagement profile. Without systematic modification of each structural component and evaluation of resulting biological effects, rational optimization remains impossible. Unanswered questions include: How does the ethoxy group's position (para vs. meta) influence activity? Would replacing chlorine with other halogen atoms modulate target affinity or metabolic stability? Does the tetrazole ring's ionization state at physiological pH impact membrane permeability or target binding? Additionally, the precise molecular targets remain unidentified. While HDAC inhibition seems plausible based on the valproic acid moiety, experimental confirmation is lacking. Alternative targets, including neurotransmitter receptors, ion channels, or metabolic enzymes, might be engaged by the tetrazole-aryl system. Modern target identification techniques—thermal proteome profiling, affinity-based protein profiling, or cellular drug affinity responsive target stability (DARTS) assays—have not been applied to this compound, leaving its mechanism of action entirely speculative [3] [7] [10].
Table 3: Critical Research Gaps and Proposed Methodologies for Addressing Them
Research Gap | Current Status | Required Investigation |
---|---|---|
Biological Profiling | No published activity data | Antiproliferative screening across cancer cell lines; HDAC inhibition assays; Receptor binding panels (CNS, metabolic targets) |
Synthetic Optimization | Only custom synthesis available; No published routes | Development of efficient conjugation methodology; Protecting group strategy for tetrazole; Scalable purification protocols |
Target Engagement | Mechanistically uncharacterized | Cellular target identification (DARTS, CETSA); HDAC isoform selectivity profiling; In silico target prediction followed by experimental validation |
Structure-Activity Relationships | No analogues reported | Systematic variation of: alkyl chain length in valproate; substituents on phenyl ring; tetrazole substitution pattern |
The absence of pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, toxicity) data further complicates development. While the structural hybrid design suggests improved metabolic stability over valproic acid, experimental verification is lacking. Key unanswered questions include: Does the compound resist CYP450-mediated oxidation? What are its primary metabolic pathways? Does it achieve sufficient plasma and tissue concentrations after oral administration? Does it cross the blood-brain barrier? Computational predictions provide preliminary insights (e.g., moderate blood-brain barrier permeability suggested by molecular weight and lipophilicity), but experimental validation through in vitro models (Caco-2 permeability, microsomal stability assays) and in vivo pharmacokinetic studies remains essential. Similarly, preliminary toxicity assessment using hepatocyte viability assays and liver enzyme markers would determine whether the structural modifications successfully mitigated valproic acid's hepatotoxic potential. Addressing these multifaceted research gaps requires coordinated efforts across synthetic chemistry, molecular pharmacology, and drug metabolism disciplines to unlock this hybrid's therapeutic potential [3] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2